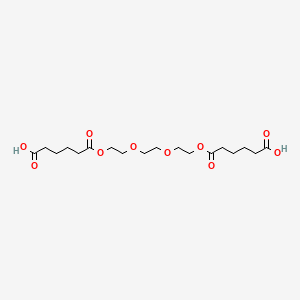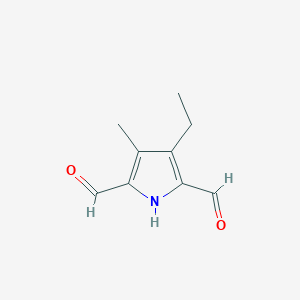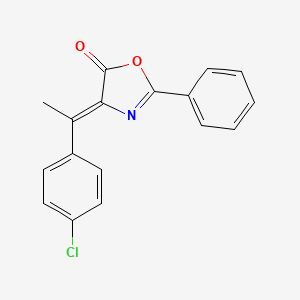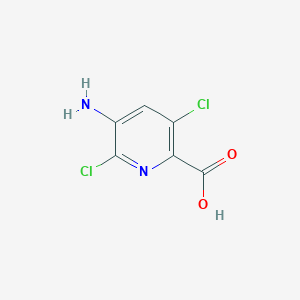![molecular formula C17H20N4O B12883521 Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- CAS No. 821784-81-0](/img/structure/B12883521.png)
Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Pyrrolidine Derivative: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Amination of Pyridine: The pyridine ring is functionalized with an amino group through nucleophilic substitution reactions.
Coupling Reaction: The pyrrolidine derivative is coupled with the aminopyridine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate specific reaction steps, and purification techniques like crystallization or chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
類似化合物との比較
Similar Compounds
3-(Pyrrolidin-2-ylmethyl)pyridine: Similar structure but lacks the benzamide group.
3-(Aminomethyl)pyridine: Similar structure but lacks the pyrrolidine ring.
Benzamide Derivatives: Compounds with similar benzamide groups but different substituents on the aromatic ring.
Uniqueness
3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide is unique due to its combination of a pyrrolidine ring, a pyridine ring, and a benzamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
821784-81-0 |
|---|---|
分子式 |
C17H20N4O |
分子量 |
296.37 g/mol |
IUPAC名 |
3-[5-(pyrrolidin-2-ylmethylamino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C17H20N4O/c18-17(22)13-4-1-3-12(7-13)14-8-16(10-19-9-14)21-11-15-5-2-6-20-15/h1,3-4,7-10,15,20-21H,2,5-6,11H2,(H2,18,22) |
InChIキー |
LMVDLAKTHWHLGE-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)

![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)

![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)
![Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate](/img/structure/B12883467.png)


![2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)





